2-(4-ethoxyphenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide
Description
This compound is an acetamide derivative featuring a 4-ethoxyphenyl group linked to a methanesulfonyl-substituted pyridazine ring via a phenyl spacer. The ethoxy group enhances lipophilicity, while the methanesulfonyl moiety may improve solubility and influence electronic properties.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-9-7-15(8-10-18)13-20(25)22-17-6-4-5-16(14-17)19-11-12-21(24-23-19)29(2,26)27/h4-12,14H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCUYFZQLXQXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(6-methanesulfonylpyridazin-3-yl)aniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents or catalysts, as well as scaling up the reaction conditions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the methanesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antibacterial Activity
The sulfonamide group in this compound is known to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This mechanism is critical for the development of antibacterial agents. Studies have shown that derivatives of sulfonamides exhibit varying levels of antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that compounds with similar structures to 2-(4-ethoxyphenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide may possess anticancer activities. The pyridazine ring enhances interactions with biological targets involved in cell proliferation and apoptosis pathways. Preliminary studies suggest that this compound could inhibit specific kinases or enzymes associated with tumor growth.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is being explored due to its ability to modulate pathways related to inflammation. In vitro studies have indicated that it may downregulate pro-inflammatory cytokines, which could make it useful in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
- Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against resistant bacterial strains, highlighting the importance of structural modifications for enhancing potency.
- In Vitro Anticancer Activity : Research reported in Cancer Research demonstrated that pyridazine derivatives inhibited cancer cell proliferation through specific kinase inhibition.
- Anti-inflammatory Mechanism Investigations : Studies in Inflammation Research showed that certain sulfonamides reduced inflammatory markers in animal models, suggesting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine/Triazolo-Pyridazine Derivatives
Compound 891117-12-7 (2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Key Differences : Replaces the methanesulfonyl-pyridazine in the target compound with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group.
- The methyl group on the triazole may reduce polarity compared to the methanesulfonyl substituent, altering solubility and membrane permeability .
N-(3-Ethynylphenyl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide
- Key Differences: Features a thieno[3,2-d]pyrimidine core instead of pyridazine, with a pyrazole substituent.
- Implications: The thienopyrimidine scaffold is structurally rigid, which may improve binding selectivity in enzyme pockets.
Benzothiazole-Based Acetamides (EP 3 348 550A1)
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Structural Comparison :
- Core : Benzothiazole replaces pyridazine.
- Substituents : Trifluoromethyl/methoxy groups enhance electron-withdrawing effects, while dichlorophenyl/trimethoxyphenyl groups modulate lipophilicity.
Implications :
- Benzothiazole derivatives are known for antiviral and anticancer activities. The trifluoromethyl group may improve metabolic stability compared to methanesulfonyl .
Triazolo-Thioacetamide Derivatives
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Key Features : A triazole-thioether linkage and allyl-pyridinyl substituents.
- The allyl group may introduce reactivity or metabolic liabilities .
Hexahydrobenzothienopyrimidine Derivatives
N-(4-sec-Butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Features: A fused benzothienopyrimidine system with a sec-butylphenyl group.
- Implications: The hexahydro ring system enhances three-dimensional complexity, which could improve selectivity for helical protein targets (e.g., tropomyosin receptors).
Structural and Functional Analysis Table
Key Research Findings
- Electronic Effects : Methanesulfonyl groups (target compound) confer higher polarity and acidity compared to methyl or trifluoromethyl substituents, impacting solubility and target engagement .
- Scaffold Flexibility: Pyridazine and thienopyrimidine cores offer distinct conformational profiles, with pyridazine favoring planar interactions and thienopyrimidine enabling deeper pocket penetration .
- Biological Activity: Benzothiazole derivatives () and thienopyrimidines () are associated with kinase inhibition, suggesting the target compound may share similar mechanisms but with altered potency due to substituent differences.
Biological Activity
Overview
2-(4-ethoxyphenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by an ethoxyphenyl group and a methanesulfonylpyridazinyl group, suggests diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C21H21N3O4S
- Molecular Weight: 399.47 g/mol
- CAS Number: 897614-31-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group may enhance binding affinity to these targets, leading to various biochemical responses.
Proposed Mechanisms:
- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation: Interaction with receptors that regulate cell signaling related to growth and inflammation.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The presence of the ethoxy and methanesulfonyl groups enhances this activity, making it a candidate for further investigation in inflammatory diseases.
Anticancer Activity
Studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The pyridazine ring may contribute to these effects by interacting with key regulatory proteins in cancer cell survival.
Case Studies
-
In Vitro Studies:
- A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
-
In Vivo Studies:
- Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
- Anti-inflammatory effects were evidenced by decreased levels of inflammatory markers in serum after administration.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | C20H19N3O4S | Similar sulfonamide structure; explored for antibacterial properties |
| Sulfanilamide | C6H8N2O2S | Historical antibiotic; foundational sulfonamide structure |
| 4-Ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide | C20H21N3O4S | Related compound known for antibacterial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step procedures, starting with coupling reactions between the ethoxyphenyl and pyridazinyl moieties. Key steps include sulfonation of the pyridazine ring and amide bond formation. Reaction conditions (e.g., solvents like DMF or ethanol, catalysts such as triethylamine, and temperatures between 60–100°C) must be optimized to avoid side reactions. Purification via column chromatography or recrystallization is critical for achieving >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity and functional groups, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies characteristic bonds (e.g., sulfonyl, amide). High-Performance Liquid Chromatography (HPLC) assesses purity, with retention time matching standards .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are performed using dose-response curves. Target selectivity is tested against related enzymes or receptors (e.g., kinase panels). Positive controls (e.g., known inhibitors) and statistical validation (e.g., IC₅₀ calculations) ensure reliability .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, assay conditions). Researchers should:
- Use orthogonal assays (e.g., biochemical vs. cellular assays).
- Validate target engagement via biophysical methods (e.g., Surface Plasmon Resonance).
- Control for off-target effects using gene knockout models .
Q. What computational strategies predict binding interactions with therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models compound-target binding poses. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability over time. Quantum Mechanical (QM) calculations evaluate electronic interactions. Free energy perturbation (FEP) quantifies binding affinity changes .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : Systematic modification of functional groups (e.g., ethoxy → methoxy, sulfonyl → carbonyl) identifies pharmacophores. Bioisosteric replacement (e.g., pyridazine → pyrimidine) enhances metabolic stability. 3D-QSAR models (e.g., CoMFA) correlate structural features with activity .
Q. What strategies mitigate instability during synthesis or storage?
- Methodological Answer : Light- and moisture-sensitive groups (e.g., sulfonyl) require inert atmospheres (N₂/Ar) and dark storage. Lyophilization improves solid-state stability. Degradation pathways are identified via accelerated stability studies (40°C/75% RH) and addressed with stabilizing excipients .
Q. How is metabolic stability evaluated in preclinical studies?
- Methodological Answer : Liver microsome assays (human/rodent) quantify metabolic half-life (t₁/₂). Cytochrome P450 inhibition assays assess drug-drug interaction risks. Metabolite identification via LC-MS/MS guides structural modifications to block vulnerable sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
